molecular formula C18H19NO7S B3017438 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 2320858-88-4

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B3017438
CAS No.: 2320858-88-4
M. Wt: 393.41
InChI Key: UQMLIKXNJSJVGY-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a dimethoxybenzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Bifuran Moiety: : The bifuran unit can be synthesized through the reaction of furan derivatives under specific conditions. For example, the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and potassium carbonate in dioxane .

  • Attachment of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction involving an appropriate hydroxyethylating agent.

  • Formation of the Dimethoxybenzene Sulfonamide: : The dimethoxybenzene sulfonamide can be synthesized by reacting 2,5-dimethoxybenzenesulfonyl chloride with an amine derivative under basic conditions.

  • Final Coupling: : The final step involves coupling the bifuran moiety with the hydroxyethyl group and the dimethoxybenzene sulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield bifuran-5,5’-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its bifuran moiety and sulfonamide group are known to exhibit various biological activities, including anti-inflammatory and anticancer properties .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran: A simpler bifuran derivative that lacks the hydroxyethyl and sulfonamide groups.

    2,5-Dimethoxybenzenesulfonamide: A compound that contains the sulfonamide group but lacks the bifuran moiety.

    N-(2-Hydroxyethyl)-2,5-dimethoxybenzenesulfonamide: A compound similar to the target compound but without the bifuran moiety.

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the combination of the bifuran moiety, hydroxyethyl group, and dimethoxybenzene sulfonamide structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-23-12-5-6-17(24-2)18(10-12)27(21,22)19-11-13(20)14-7-8-16(26-14)15-4-3-9-25-15/h3-10,13,19-20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMLIKXNJSJVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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